molecular formula C11H16N2O4 B14249669 3,5-Bis(2-aminoethoxy)benzoic acid CAS No. 352426-89-2

3,5-Bis(2-aminoethoxy)benzoic acid

Cat. No.: B14249669
CAS No.: 352426-89-2
M. Wt: 240.26 g/mol
InChI Key: BSRILSIPHZLULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(2-aminoethoxy)benzoic acid is a multifunctional aromatic compound characterized by a central benzoic acid core substituted with two 2-aminoethoxy groups at the 3- and 5-positions. This structure enables its use as a building block for dendrimers and supramolecular assemblies. Notably, it serves as a repeating unit in lactosylated dendrons for multivalent carbohydrate-lectin interactions, with applications in inhibiting pathogens like cholera toxin (binding affinity: 33 mM for octavalent dendrimers) . Its aminoethoxy arms facilitate covalent conjugation with ligands (e.g., lactose via thiourea linkages), making it valuable in drug delivery and targeted therapies .

Properties

CAS No.

352426-89-2

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

3,5-bis(2-aminoethoxy)benzoic acid

InChI

InChI=1S/C11H16N2O4/c12-1-3-16-9-5-8(11(14)15)6-10(7-9)17-4-2-13/h5-7H,1-4,12-13H2,(H,14,15)

InChI Key

BSRILSIPHZLULG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCN)OCCN)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-Bis(2-aminoethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures. This is followed by reductive cyclization using zinc in methanesulfonic acid at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-Bis(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

Table 1: Key Structural and Physical Properties of Benzoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
3,5-Bis(2-aminoethoxy)benzoic acid 3,5-(OCH₂CH₂NH₂) 254.28 Not reported Dendrimers, anti-cholera agents
3,5-Bis(benzyloxy)benzoic acid 3,5-(OCH₂C₆H₅) 346.37 Not reported Luminescent materials, polymers
3,5-Bis(trifluoromethyl)benzoic acid 3,5-(CF₃) 258.11 140–144 NMR reference standard, synthesis
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 2,5-(OCH₂CF₃) 306.18 Not reported Intermediate for benzamide drugs
3,5-Bis((Boc-amino)methyl)benzoic acid 3,5-(CH₂NHBoc) 408.45 Not reported Peptide synthesis, protecting groups

Chemical Reactivity and Functionalization

  • This compound: The primary amine groups undergo reactions with carbonyl compounds (e.g., thiourea formation with lactoside residues) . Its carboxylic acid group enables esterification or amidation.
  • 3,5-Bis(benzyloxy)benzoic acid: Benzyloxy groups are cleavable via hydrogenolysis, making it useful in polymer synthesis . The carboxylic acid participates in coordination chemistry with lanthanides for luminescent materials .
  • Boc-protected derivatives : Tert-butoxycarbonyl (Boc) groups provide stability during solid-phase peptide synthesis, with deprotection under acidic conditions .

Research Findings and Trends

  • Anti-Infective Agents: Dendrimers derived from this compound exhibit higher binding avidity to cholera toxin compared to monovalent lactose (18 mM vs. 33 mM) .
  • Material Performance : 3,5-Bis(benzyloxy)benzoic acid-based polymers demonstrate enhanced thermal stability and luminescence due to π-π stacking and hydrogen-bonding networks .
  • Synthetic Challenges : Steric hindrance in Boc-protected derivatives complicates coupling reactions, necessitating optimized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.